molecular formula C10H10N2O4 B1148481 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- CAS No. 139264-66-7

2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-

Cat. No. B1148481
CAS RN: 139264-66-7
M. Wt: 222.2
InChI Key:
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Description

“2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, ®-” is a type of oxazolidinone . Oxazolidinones are a class of synthetic antibiotics that have been in clinical use for over 50 years . They are characterized by a chemical structure that includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .


Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid, and TBI-223, are discussed .


Molecular Structure Analysis

Oxazolidinones are characterized by a chemical structure that includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .


Chemical Reactions Analysis

Oxazolidinones are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria . They inhibit bacterial growth by interfering with protein synthesis with a unique mechanism of action .

Mechanism of Action

Oxazolidinones inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNA Meti i Met to the ribosomal peptidyltransferase P-site, which is vacant only prior to the formation of the first peptide bond .

Safety and Hazards

While specific safety and hazard information for “2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, ®-” is not available in the search results, it is known that several oxazolidinone derivatives failed in the Phase I or Phase II clinical stages due to inherent toxicity and side effects .

properties

IUPAC Name

(4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEJPIYBVGYGEM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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